molecular formula C21H16Cl2N4O2 B12459353 2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B12459353
M. Wt: 427.3 g/mol
InChI Key: RZGWLTPOANPQGL-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is a complex organic compound with the molecular formula C21H16Cl2N2O3. It is characterized by the presence of dichloro, methoxyphenyl, and benzotriazolyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 2-(4-methoxyphenyl)-6-methyl-2H-benzotriazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and requires a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

Scientific Research Applications

2,4-Dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(3-methoxyphenyl)benzamide
  • 2,4-Dichloro-N-(2-methylcyclohexyl)benzamide
  • 2,4-Dichloro-N-(4-methoxybenzyl)benzamide

Uniqueness

2,4-Dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazolyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C21H16Cl2N4O2

Molecular Weight

427.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C21H16Cl2N4O2/c1-12-9-19-20(26-27(25-19)14-4-6-15(29-2)7-5-14)11-18(12)24-21(28)16-8-3-13(22)10-17(16)23/h3-11H,1-2H3,(H,24,28)

InChI Key

RZGWLTPOANPQGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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